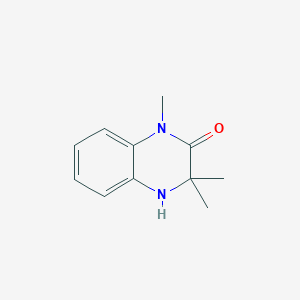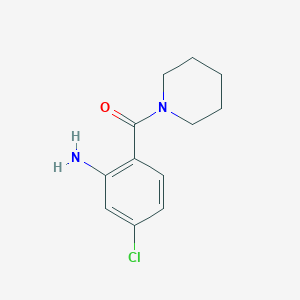![molecular formula C15H19NO6 B2817765 methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate CAS No. 114221-05-5](/img/structure/B2817765.png)
methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate is a complex organic compound with a specific structure consisting of various functional groups. This compound is known for its applications in chemistry and medicine, particularly in the synthesis of peptides and as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate involves several key steps:
Starting Materials: : The synthesis typically begins with the selection of appropriate starting materials such as benzyloxycarbonyl-protected amino acids and corresponding phenylacetamido derivatives.
Coupling Reactions: : The protected amino acids undergo coupling reactions to form peptide bonds, often facilitated by coupling reagents like carbodiimides or phosphonium salts.
Protecting Group Strategies: : The benzyloxycarbonyl group is used as a protecting group to prevent unwanted reactions during the synthesis. The conditions for deprotection must be carefully controlled to avoid compromising the integrity of the molecule.
Esterification: : The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound might involve:
Large-Scale Synthesis: : Utilizing automated peptide synthesizers for large-scale production.
Purification Techniques: : Employing high-performance liquid chromatography (HPLC) and crystallization techniques to purify the final product.
Quality Control: : Ensuring the compound's purity and structural integrity through analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate can undergo various chemical reactions including:
Oxidation: : Can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: : Reduction using agents like lithium aluminum hydride can yield reduced forms.
Substitution: : Nucleophilic substitution reactions can occur at various functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation Products: : Corresponding carboxylic acids or alcohols.
Reduction Products: : Primary alcohols or amines.
Substitution Products: : Derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: : Used in the synthesis of peptides by serving as a protected amino acid derivative.
Organic Synthesis: : Acts as a building block for the synthesis of more complex organic molecules.
Biology
Biological Research: : Utilized in studies involving enzyme-substrate interactions due to its peptide-like structure.
Medicine
Drug Development: : Investigated for potential therapeutic applications in drug development.
Industry
Pharmaceutical Manufacturing: : Employed in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of this compound is primarily related to its ability to mimic peptides and interact with biological molecules. The benzyloxycarbonyl group and other functional groups play a crucial role in its biochemical interactions. The compound can inhibit or activate specific enzymes by binding to their active sites, affecting various molecular pathways.
Comparaison Avec Des Composés Similaires
Unique Features
Benzyloxycarbonyl Group: : Provides specific reactivity and protection strategies in synthesis.
Peptide Mimicry: : Its structure closely resembles natural peptides, making it unique for biological applications.
Similar Compounds
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: : Similar protecting group strategy and applications.
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate: : Shares structural similarity but lacks certain functional groups.
Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate stands out due to its specific reactivity and wide range of applications in scientific research and industry.
Propriétés
IUPAC Name |
methyl (2S)-3-methyl-2-[[(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-15(2)18(21(26)28-3)23-20(25)19(17-12-8-5-9-13-17)24-22(27)29-14-16-10-6-4-7-11-16/h4-13,15,18-19H,14H2,1-3H3,(H,23,25)(H,24,27)/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDICGDLIWRWJZ-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)

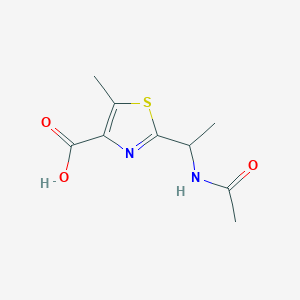
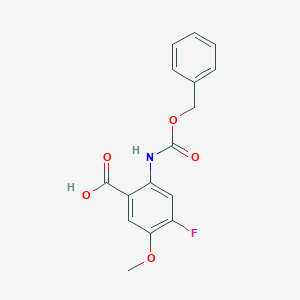
![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817689.png)
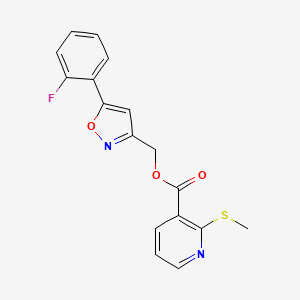
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2817695.png)
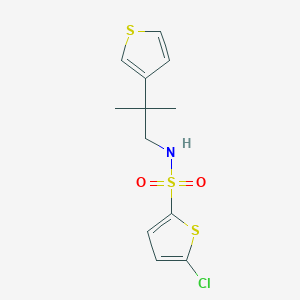
![4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline](/img/structure/B2817698.png)

![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)
